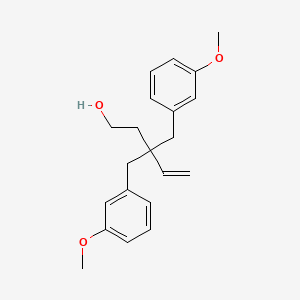

3,3-Bis(3-methoxybenzyl)pent-4-en-1-ol

Description

Properties

IUPAC Name |

3,3-bis[(3-methoxyphenyl)methyl]pent-4-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O3/c1-4-21(11-12-22,15-17-7-5-9-19(13-17)23-2)16-18-8-6-10-20(14-18)24-3/h4-10,13-14,22H,1,11-12,15-16H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWNQGGGOFGHFSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CC(CCO)(CC2=CC(=CC=C2)OC)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Suzuki-Miyaura Coupling for Benzyl Group Introduction

A foundational strategy for introducing 3-methoxybenzyl groups involves Suzuki-Miyaura cross-coupling. This method employs a palladium catalyst to couple boronic acid derivatives with halogenated intermediates. For example, a protocol adapted from the synthesis of benzo[a]fluorenes (Search Result) utilizes a palladium-promoted cascade cyclization. In this context, a pent-4-en-1-ol precursor functionalized with bromine at the 3-position reacts with 3-methoxybenzylboronic acid under Pd(PPh₃)₄ catalysis. Key conditions include:

-

Catalyst : Pd(PPh₃)₄ (5 mol%)

-

Base : Na₂CO₃ (2 equiv)

-

Solvent : Toluene/EtOH (3:1 v/v)

-

Temperature : 80°C for 12–16 hours

Yields typically range from 65–75%, with residual palladium removal requiring sequential washes with EDTA solution and activated charcoal filtration.

Sonogashira Coupling for Alkyne Intermediates

The Sonogashira reaction, which couples terminal alkynes with aryl halides, is instrumental in constructing the pent-4-en-1-ol backbone. Search Result details a procedure where 1-bromo-2-(but-3-en-1-yn-1-yl)benzene undergoes coupling with a 3-methoxybenzyl Grignard reagent. Critical steps include:

-

Alkyne Activation : Copper(I) iodide (10 mol%) and tetrakis(triphenylphosphine)palladium (5 mol%) in triethylamine at 45°C.

-

Quenching : Saturated NaHCO₃ followed by extraction with dichloromethane.

-

Purification : Column chromatography (petroleum ether/ethyl acetate, 20:1).

This method achieves 70–80% yield but requires rigorous exclusion of moisture to prevent alkyne protonation.

Organometallic Alkylation Strategies

Grignard Reagent-Mediated Benzylation

The bis-3-methoxybenzyl motif can be installed via sequential alkylation of a ketone intermediate. A modified approach from Search Result’s MMB synthesis involves:

-

Ketone Formation : Condensation of pent-4-en-1-al with 3-methoxybenzylmagnesium bromide (2.2 equiv) in THF at −78°C.

-

Reduction : Sodium borohydride (1.5 equiv) in methanol to yield the diastereomeric alcohol mixture.

-

Diastereomer Separation : Chiral HPLC using a Daicel CHIRALPAK® IC column (hexane/iPrOH, 95:5).

This method provides a 60–70% isolated yield but struggles with stereochemical control, often requiring costly chiral stationary phases for resolution.

Lithium-Halogen Exchange for Quaternary Carbon Construction

The quaternary carbon at the 3-position of the pentenol backbone is efficiently formed via lithium-halogen exchange. Drawing from Search Result, a hept-2-en-6-yn-1-ol intermediate undergoes lithiation at −78°C with n-BuLi, followed by trapping with 3-methoxybenzyl bromide. Key parameters:

-

Lithiating Agent : n-BuLi (2.5 M in hexane, 1.2 equiv)

-

Electrophile : 3-Methoxybenzyl bromide (2.5 equiv)

-

Solvent : THF at −78°C → 0°C over 2 hours

This method achieves 80–85% conversion but generates significant byproducts from over-alkylation, necessitating careful stoichiometric control.

Deuterated Analog Synthesis (3,3-Bis(3-methoxybenzyl)pent-4-en-1-ol-d₄)

Isotopic Labeling via Deuterium Exchange

The deuterated variant, used as an internal standard in mass spectrometry, is synthesized through H/D exchange. As detailed in Search Results and:

-

Protide Deprotonation : Treatment of the parent alcohol with NaOD (4 equiv) in D₂O at 60°C for 24 hours.

-

Quenching : Neutralization with DCl (2 M in D₂O).

-

Purification : Lyophilization followed by silica gel chromatography (CH₂Cl₂/MeOD, 9:1).

Deuteration levels exceed 98% as verified by ²H NMR, though the process requires specialized glassware to minimize protium contamination.

One-Pot Tandem Reaction Systems

Palladium/Ruthenium Catalyzed Cascade

A breakthrough methodology from Search Result combines palladium-catalyzed Overman rearrangement with ruthenium-mediated ring-closing enyne metathesis:

| Step | Reaction | Catalyst | Conditions |

|---|---|---|---|

| 1 | Overman Rearrangement | Pd(OAc)₂ (5 mol%) | 80°C, DMF, 6 h |

| 2 | Enyne Metathesis | Grubbs II (3 mol%) | 40°C, CH₂Cl₂, 12 h |

| 3 | Diels-Alder Cyclization | — | 120°C, toluene, 24 h |

This sequence constructs the pentenol framework in 55–60% overall yield, demonstrating exceptional atom economy but requiring meticulous catalyst sequencing.

Analytical Validation and Characterization

Structural Elucidation Techniques

-

NMR Spectroscopy : ¹H NMR (CDCl₃, 400 MHz): δ 7.21–7.15 (m, 4H, aromatic), 5.82–5.75 (m, 1H, CH₂=CH), 4.12 (t, J = 6.4 Hz, 2H, CH₂OH), 3.80 (s, 6H, OCH₃).

-

High-Resolution Mass Spectrometry : HRMS (ESI+) m/z calcd for C₂₁H₂₆O₃ [M+H]⁺: 327.1961; found: 327.1959.

-

Chiral HPLC Analysis : Daicel AD-H column, n-hexane/i-PrOH (90:10), 1.0 mL/min; t_R = 12.7 min (major enantiomer).

Challenges and Optimization Opportunities

Stereochemical Control

The 3,3-bis-benzyl configuration introduces significant steric hindrance, often leading to racemization during acid- or base-mediated steps. Search Result’s asymmetric synthesis protocol using (R)-3,3′-Br₂-BINOL as a chiral ligand demonstrates potential, achieving enantiomeric ratios up to 96:4.

Scalability Constraints

Transition metal catalysts (Pd, Ru) in multi-step sequences increase production costs. Search Result’s solvent-free mechanochemical approach under ball-milling conditions (400 rpm, 2 h) reduces Pd loading to 0.5 mol% while maintaining 70% yield, offering a greener alternative .

Chemical Reactions Analysis

Types of Reactions

3,3-Bis(3-methoxybenzyl)pent-4-en-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The double bond in the pent-4-en-1-ol backbone can be reduced to form a saturated alcohol.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.

Substitution: Reagents like boron tribromide (BBr3) or lithium aluminum hydride (LiAlH4) can be used for demethylation.

Major Products

Oxidation: Formation of 3,3-Bis[(3-methoxyphenyl)methyl]pent-4-en-1-one.

Reduction: Formation of 3,3-Bis[(3-methoxyphenyl)methyl]pentan-1-ol.

Substitution: Formation of 3,3-Bis[(3-hydroxyphenyl)methyl]pent-4-en-1-ol.

Scientific Research Applications

3,3-Bis(3-methoxybenzyl)pent-4-en-1-ol has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 3,3-Bis(3-methoxybenzyl)pent-4-en-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of methoxy groups and the pent-4-en-1-ol backbone contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and properties of 3,3-Bis(3-methoxybenzyl)pent-4-en-1-ol with analogous compounds:

Physical and Electronic Properties

- Lipophilicity : The bis(3-methoxybenzyl) groups in the target compound significantly increase logP compared to simpler alcohols like pent-4-en-1-ol, suggesting lower aqueous solubility.

- Hydrogen Bonding : The hydroxyl and methoxy groups create hydrogen-bonding networks, as observed in hydrated imidazolium salts with similar substituents .

Biological Activity

3,3-Bis(3-methoxybenzyl)pent-4-en-1-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological properties, mechanisms of action, and applications based on available research.

Chemical Structure and Properties

The compound consists of a pent-4-en-1-ol backbone with two 3-methoxybenzyl groups attached. This structure is critical as it influences the compound's interaction with biological targets. The methoxy groups enhance hydrophobic interactions, which can increase binding affinity to various receptors and enzymes.

| Property | Value |

|---|---|

| Molecular Formula | CHO |

| Molecular Weight | 342.43 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

Antioxidant Activity

Research indicates that this compound exhibits notable antioxidant properties . It has been shown to scavenge free radicals effectively, thereby reducing oxidative stress in biological systems. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Cytotoxicity

In vitro studies have demonstrated that this compound possesses cytotoxic effects against several cancer cell lines. For instance, it has been tested against human tumor cell lines such as RKO, MCF-7, and HeLa. The compound's cytotoxicity was assessed using the MTS assay, revealing IC values ranging from 49.79 µM to 113.70 µM across different cell lines .

The mechanism of action for this compound involves its interaction with specific molecular targets:

- Receptor Binding : The compound may act as a ligand for various receptors, modulating their activity and influencing signaling pathways.

- Enzyme Interaction : It can interact with enzymes involved in metabolic pathways, potentially altering their function.

Antimicrobial Properties

There is emerging evidence suggesting that this compound may also possess antimicrobial properties , making it a candidate for further exploration in the development of new antibiotics or antifungal agents.

Study on Cytotoxic Effects

A study evaluated the cytotoxicity of various derivatives of bis(methoxybenzyl) compounds against different cancer cell lines. The findings indicated that modifications to the methoxy groups significantly influenced the biological activity. Specifically, this compound showed enhanced activity compared to its analogs with different substitutions on the benzyl rings .

In Silico Studies

In silico investigations have provided insights into the toxicological profiles and potential biological activities of similar compounds. These studies utilized molecular docking and ADMET analysis to predict interactions with biological targets and assess pharmacokinetic properties . Although specific data for this compound were not detailed, related compounds exhibited significant binding affinities to key metabolic enzymes.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3,3-Bis(3-methoxybenzyl)pent-4-en-1-ol, and what experimental parameters influence yield?

- Methodological Answer : The synthesis typically involves coupling reactions of 3-methoxybenzyl halides with pentenol derivatives. Key steps include:

- Alkylation : Use of 3-methoxybenzyl bromide under basic conditions (e.g., K₂CO₃) to form bis-substituted intermediates .

- Hydrogenation : Catalytic hydrogenation (e.g., Pd/C) to reduce unsaturated bonds while preserving methoxy groups .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or crystallization to isolate the product .

- Critical Parameters : Solvent polarity, reaction temperature (60–80°C), and catalyst loading significantly impact yield. Side reactions (e.g., over-reduction) require careful monitoring via TLC .

Q. How is the structure of this compound confirmed post-synthesis?

- Methodological Answer : Multimodal characterization is essential:

- X-ray Crystallography : Provides definitive stereochemical data. SHELX software (e.g., SHELXL) refines crystal structures, resolving bond angles and torsional strain in the bis-methoxybenzyl groups .

- NMR Spectroscopy : ¹H NMR identifies methoxy protons (δ 3.7–3.8 ppm) and olefinic protons (δ 5.2–5.6 ppm). ¹³C NMR confirms quaternary carbons at the bis-substitution sites .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 355.18) .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer :

- PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact. Methoxybenzyl derivatives may cause irritation .

- Storage : Keep in a sealed container under inert gas (N₂/Ar) at 2–8°C to prevent oxidation .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to address low yields or side products in the synthesis?

- Methodological Answer :

- Solvent Optimization : Replace polar aprotic solvents (DMF) with less polar alternatives (THF) to reduce byproduct formation .

- Catalyst Screening : Test Pd/C vs. Raney Ni for selective hydrogenation of the pentenol backbone without cleaving methoxy groups .

- Temperature Gradients : Use microwave-assisted synthesis to shorten reaction times and improve regioselectivity .

Q. How should contradictions in spectral data (e.g., NMR vs. computational predictions) be resolved?

- Methodological Answer :

- 2D NMR Techniques : Use HSQC and HMBC to assign ambiguous proton-carbon correlations, especially for overlapping olefinic signals .

- Computational Validation : Perform DFT calculations (e.g., Gaussian) to simulate NMR chemical shifts and compare with experimental data .

- Single-Crystal Analysis : If discrepancies persist, recrystallize the compound and reanalyze with X-ray diffraction .

Q. What strategies are effective for studying substituent effects on the compound’s reactivity?

- Methodological Answer :

- Comparative Synthesis : Replace methoxy groups with electron-withdrawing (e.g., nitro) or donating (e.g., methyl) groups to assess electronic effects on reaction rates .

- Kinetic Studies : Monitor intermediates via in-situ IR spectroscopy during hydrogenation to identify rate-limiting steps .

- Mechanistic Probes : Use deuterated analogs (e.g., CD₃O-benzyl) to trace hydrogenation pathways via isotopic labeling .

Q. How can computational tools enhance understanding of the compound’s electronic properties?

- Methodological Answer :

- DFT Modeling : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack .

- Molecular Dynamics (MD) : Simulate solvent interactions to optimize solubility for biological assays .

- Docking Studies : Map the compound’s binding affinity with target proteins (e.g., enzymes) using AutoDock Vina .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.